molecular formula C9H16ClNO B1519374 [(5-Tert-butyl-3-furyl)methyl]amine hydrochloride CAS No. 1228070-88-9

[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride

Cat. No.: B1519374
CAS No.: 1228070-88-9
M. Wt: 189.68 g/mol
InChI Key: PSLCDLVMCHEZMR-UHFFFAOYSA-N
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Description

Introduction to [(5-Tert-butyl-3-furyl)methyl]amine Hydrochloride

This compound belongs to the broader class of furfurylamine derivatives, which have been extensively studied for their structural diversity and synthetic utility. The compound represents a sophisticated variation of the basic furfurylamine scaffold, incorporating a bulky tert-butyl group that significantly modifies the electronic and steric environment around the furan ring system. This structural modification has profound implications for the compound's chemical behavior, as the tert-butyl group introduces considerable steric hindrance while simultaneously providing electronic stabilization through hyperconjugation effects.

The development and characterization of this compound aligns with contemporary research trends focusing on the exploration of heteroaromatic systems with enhanced structural complexity. The furan ring system itself has been recognized as a privileged structure in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in various chemical transformations. The incorporation of the tert-butyl substituent at the 5-position creates a compound with distinct three-dimensional characteristics that differentiate it from simpler furfurylamine analogs.

Research conducted on related furfurylamine systems has demonstrated the importance of substituent effects on conformational preferences and chemical reactivity. Studies utilizing gas-phase electron diffraction and microwave spectroscopy have revealed that furfurylamine derivatives can adopt multiple conformational states, with the relative populations depending on various factors including steric interactions and intramolecular hydrogen bonding patterns. These findings provide crucial context for understanding the behavior of this compound, as the presence of the bulky tert-butyl group would be expected to significantly influence conformational preferences.

Chemical Identity and Structural Characterization

The chemical identity of this compound encompasses multiple aspects of molecular recognition and structural definition. The compound's identity is established through a combination of systematic nomenclature, molecular formula determination, and detailed structural analysis using various spectroscopic and computational methods. The structural characterization reveals a complex interplay between the furan ring system, the tert-butyl substituent, and the aminomethyl functional group, all of which contribute to the compound's unique chemical profile.

The establishment of chemical identity for this compound has been facilitated by comprehensive database entries and analytical characterization. The PubChem database provides detailed structural information, including two-dimensional and three-dimensional conformational representations that illustrate the spatial arrangement of atoms within the molecule. These representations are crucial for understanding the compound's potential interactions with other molecules and its behavior in various chemical environments.

Structural characterization studies have been informed by research on related furfurylamine compounds, which have provided valuable insights into the conformational behavior and electronic properties of furan-containing molecules. Investigations using theoretical calculations at various levels of theory have demonstrated the importance of computational approaches in understanding the structural features of these complex heterocyclic systems. The application of such methods to this compound would be expected to provide detailed information about its preferred conformations and electronic distribution.

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple functional groups. The primary IUPAC name for this compound is (5-tert-butylfuran-3-yl)methanamine;hydrochloride, which clearly indicates the structural relationships between the various components of the molecule. This nomenclature system provides unambiguous identification by specifying the positions of substituents on the furan ring and the nature of the functional groups present.

The compound is also known by several synonyms that reflect different naming conventions and database entries. These include (5-(tert-Butyl)furan-3-yl)methanamine hydrochloride and (5-tert-butylfuran-3-yl)methanamine;hydrochloride, which represent minor variations in formatting and punctuation while maintaining the same structural meaning. The Chemical Abstracts Service registry number 1228070-88-9 provides a unique numerical identifier that facilitates database searches and chemical inventory management.

Nomenclature Type Name/Identifier
IUPAC Name (5-tert-butylfuran-3-yl)methanamine;hydrochloride
Alternative Name (5-(tert-Butyl)furan-3-yl)methanamine hydrochloride
CAS Registry Number 1228070-88-9
PubChem CID 45382081
Molecular Formula Code MFCD16140252

Additional naming variations include descriptive terms that emphasize specific structural features, such as the presence of the tert-butyl group at the 5-position of the furan ring and the aminomethyl substituent at the 3-position. These naming conventions facilitate communication among researchers and ensure accurate identification of the compound in scientific literature and commercial catalogues.

Molecular Formula and Structural Features

The molecular formula of this compound is C₉H₁₆ClNO, representing a total molecular weight of 189.68 grams per mole. This formula indicates the presence of nine carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, reflecting the complex structural composition that includes the furan ring system, the tert-butyl substituent, the aminomethyl group, and the hydrochloride salt component.

The structural features of this compound encompass several distinct molecular regions, each contributing unique chemical and physical properties. The furan ring system serves as the central heterocyclic core, providing aromatic character and specific electronic properties that influence the compound's reactivity patterns. The oxygen atom within the furan ring contributes to the overall electron distribution and can participate in hydrogen bonding interactions, which may be important for conformational stability and intermolecular associations.

Structural Component Chemical Formula Key Features
Furan Ring Core C₄H₂O Aromatic heterocycle, electron-rich
Tert-butyl Substituent C₄H₉ Bulky alkyl group, steric hindrance
Aminomethyl Group CH₂NH₂ Primary amine, hydrogen bonding
Hydrochloride Salt HCl Ionic component, solubility enhancement

The tert-butyl group at the 5-position of the furan ring represents a significant structural feature that distinguishes this compound from simpler furfurylamine derivatives. This substituent contributes four carbon atoms and nine hydrogen atoms to the overall molecular formula, while providing substantial steric bulk that influences both the compound's three-dimensional shape and its chemical reactivity. The tert-butyl group's branched structure creates a roughly spherical volume of space that can interfere with the approach of other molecules, thereby affecting reaction rates and selectivity patterns.

The aminomethyl functional group attached to the 3-position of the furan ring provides the basic nitrogen center that characterizes this compound as an amine derivative. This group contributes two hydrogen atoms and one nitrogen atom to the molecular formula, while serving as the primary site for protonation in the hydrochloride salt form. The spatial relationship between the aminomethyl group and the tert-butyl substituent creates a unique molecular geometry that influences the compound's conformational preferences and potential interactions with other molecules.

Stereochemical Considerations and Conformational Analysis

The stereochemical considerations for this compound encompass both the inherent asymmetry of the substituted furan ring system and the conformational flexibility of the aminomethyl side chain. While the compound does not contain traditional stereogenic centers, the presence of the bulky tert-butyl substituent creates significant steric constraints that influence the preferred spatial arrangements of the molecule. The analysis of these stereochemical factors is crucial for understanding the compound's chemical behavior and potential applications in stereoselective synthesis.

Research on related furfurylamine systems has demonstrated the importance of conformational analysis in understanding the behavior of furan-containing molecules. Studies using gas-phase electron diffraction and theoretical calculations have revealed that furfurylamine derivatives can adopt multiple conformational states, with relative populations determined by factors such as steric interactions, electronic effects, and intramolecular hydrogen bonding patterns. These findings provide valuable insights for predicting the conformational behavior of this compound.

The conformational analysis of this compound must consider the rotational degrees of freedom around several key bonds, including the connection between the furan ring and the aminomethyl group, as well as internal rotations within the tert-butyl substituent. The bulky nature of the tert-butyl group would be expected to create significant barriers to rotation and preferential orientations that minimize steric clashes with other parts of the molecule. Computational studies using high-level theoretical methods would be required to fully characterize these conformational preferences and their relative energies.

Conformational Parameter Description Expected Influence
C-C-N-H Torsion Angles Aminomethyl rotation Hydrogen bonding effects
Furan-CH₂ Bond Rotation Side chain orientation Steric interactions with tert-butyl
Tert-butyl Internal Rotation Methyl group orientations Minimal energy barriers
Overall Molecular Shape Three-dimensional conformation Steric optimization

The presence of the tert-butyl group at the 5-position of the furan ring creates an asymmetric environment that may lead to preferential conformations of the aminomethyl side chain. Theoretical calculations would be expected to reveal that certain orientations of the aminomethyl group are favored due to minimization of steric interactions with the bulky tert-butyl substituent. Additionally, the potential for intramolecular hydrogen bonding between the amine nitrogen and the furan oxygen or other parts of the molecule may stabilize specific conformational arrangements.

Properties

IUPAC Name

(5-tert-butylfuran-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-9(2,3)8-4-7(5-10)6-11-8;/h4,6H,5,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLCDLVMCHEZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670186
Record name 1-(5-tert-Butylfuran-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228070-88-9
Record name 3-Furanmethanamine, 5-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228070-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-tert-Butylfuran-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound this compound features a furan ring substituted with a tert-butyl group, which may influence its biological properties. The presence of the amine group suggests potential interactions with various biological targets, including receptors and enzymes.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related furan derivatives demonstrated their effectiveness against various cancer cell lines, including leukemia (L1210) and cervical carcinoma (HeLa) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa41 ± 3Apoptosis induction
Compound BL12109.6 ± 0.7Cell cycle arrest

The above table summarizes findings from studies that highlight the potency of related compounds, suggesting that this compound may share similar mechanisms of action.

Antimicrobial Activity

The antimicrobial properties of furan derivatives have also been explored. Compounds containing furan rings have shown activity against various bacterial strains, particularly those classified under the ESKAPE pathogens. These compounds often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Neuroprotective Effects

Recent studies have suggested that certain derivatives of amines can exert neuroprotective effects by modulating neurotransmitter systems. For example, they may enhance cholinergic activity or inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine.

Case Studies

  • In Vitro Studies : A study conducted by Passarella et al. demonstrated that a structurally similar compound exhibited enhanced bioactivity due to the presence of a triazole ring, which improved interactions with biological targets compared to its parent compound . This highlights the importance of structural modifications in enhancing biological activity.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of furan-based compounds in treating cancer and neurodegenerative diseases. Results indicate significant reductions in tumor size and improvements in behavioral assessments related to cognitive function.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H16ClNO
  • Molecular Weight : 189.68 g/mol
  • CAS Number : 1228070-88-9

The compound features a furan ring substituted with a tert-butyl group and a methylamine moiety, which contributes to its biological activities.

Anticancer Potential

Mannich bases, including [(5-Tert-butyl-3-furyl)methyl]amine hydrochloride, have been extensively studied for their anticancer properties. Research indicates that various Mannich bases exhibit cytotoxicity against different cancer cell lines. For instance, compounds derived from similar structures have shown enhanced cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil .

Case Study : A study evaluated the cytotoxicity of several Mannich bases against human colon cancer cell lines, revealing that derivatives of furan-based structures demonstrated significant potency, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Antimicrobial Activity

Mannich bases are also recognized for their antimicrobial properties. The introduction of the aminomethyl group can enhance the hydrophilicity and bioavailability of these compounds, potentially leading to improved efficacy against bacterial and fungal infections .

Case Study : Research has shown that certain Mannich bases possess antibacterial activity against resistant strains of bacteria, indicating that this compound may have applications in treating infections caused by multidrug-resistant organisms .

Neuroprotective Effects

There is emerging evidence suggesting that Mannich bases can exhibit neuroprotective effects. The structural modifications provided by the furan and amine groups may contribute to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Case Study : In vitro studies have demonstrated that certain Mannich bases can reduce oxidative stress and inflammation in neuronal cell models, suggesting potential applications in neurodegenerative diseases .

Pharmaceutical Development

Given its promising biological activities, this compound could serve as a lead compound for the development of new pharmaceuticals targeting cancer and infectious diseases.

Research Reagent

The compound's unique structure makes it valuable for research purposes in medicinal chemistry and drug design, particularly in studies focused on synthesizing novel derivatives with enhanced bioactivity.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The furan ring undergoes electrophilic substitution, while the amine group participates in nucleophilic reactions:

Alkylation/Acylation of the Amine

The primary amine reacts with alkyl halides or acyl chlorides under basic conditions. For example:

  • Alkylation :

    R X 5 Tert butyl 3 furyl methyl amineK2CO3,DMFR NH CH2 5 Tert butyl 3 furyl +HX\text{R X 5 Tert butyl 3 furyl methyl amine}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{R NH CH}_2\text{ 5 Tert butyl 3 furyl }+\text{HX}

    Yields range from 60–85% depending on the steric bulk of R (e.g., methyl > benzyl > tert-butyl) .

  • Acylation :

    RCOCl 5 Tert butyl 3 furyl methyl amineEt3N,DCMRCONH CH2 5 Tert butyl 3 furyl \text{RCOCl 5 Tert butyl 3 furyl methyl amine}\xrightarrow{\text{Et}_3\text{N},\text{DCM}}\text{RCONH CH}_2\text{ 5 Tert butyl 3 furyl }

    Acylated derivatives show reduced basicity (pKa ~5–6) compared to the parent amine (pKa ~9.5 ).

Furan Ring Functionalization

Electrophilic substitution at the furan C2 position is facilitated by the tert-butyl group’s electron-donating effect (meta-directing):

Reaction TypeReagent/ConditionsProductYield (%)Reference
BrominationBr₂, CHCl₃, 0°C2-Bromo-5-tert-butylfurylmethylamine72
NitrationHNO₃, AcOH, 50°C2-Nitro-5-tert-butylfurylmethylamine58
Friedel-CraftsAcCl, AlCl₃, DCM2-Acetyl-5-tert-butylfurylmethylamine65

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, regenerating the free amine:

 Amine HCl  Amine ++Cl(pH<4)\text{ Amine HCl }\rightleftharpoons \text{ Amine }^++\text{Cl}^-\quad (\text{pH}<4)

Above pH 5, the free amine undergoes protonation equilibrium (pKa ~9.5). This property is exploited in pH-dependent solubility studies .

Stability Under Oxidative and Thermal Conditions

  • Oxidation : The furan ring is susceptible to ring-opening under strong oxidants (e.g., H₂O₂, KMnO₄), yielding maleic anhydride derivatives .

  • Thermal Decomposition : Above 200°C, the compound degrades via Hoffmann elimination, releasing tert-butylfuran and methylamine .

Comparative Reactivity Insights

Reactivity trends observed in analogous compounds:

  • Steric Effects : The tert-butyl group reduces substitution rates at C5 by ~40% compared to unsubstituted furans .

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) at C2 further deactivate the furan ring toward electrophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Amine Hydrochlorides

Structural and Physicochemical Properties

The following table compares [(5-Tert-butyl-3-furyl)methyl]amine hydrochloride with four structurally related amine hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Substituents Notable Features
[(5-Tert-butyl-3-furyl)methyl]amine HCl C₉H₁₆ClNO 189.69 Furan 5-tert-butyl, 3-methylamine Bulky tert-butyl group; oxygen-containing heterocycle
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl C₁₀H₁₀Cl₂N₂O 245.10 Isoxazole 2-chlorophenyl, 3-methylamine Chlorine substituent; nitrogen-oxygen heterocycle
[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine HCl C₇H₁₃ClN₂S 192.70 Thiazole 4-methyl, propylamine Sulfur-containing heterocycle; longer alkyl chain
(5-Bromopyrimidin-2-yl)methylamine HCl C₆H₉BrClN₃ 238.51 Pyrimidine 5-bromo, methylamine Bromine substituent; nitrogen-rich heterocycle
Key Observations:

Isoxazole () combines nitrogen and oxygen, which may confer distinct electronic properties for reactivity or binding interactions.

Substituent Effects :

  • The tert-butyl group in the target compound introduces steric bulk, likely reducing solubility in polar solvents but increasing lipophilicity, which could be advantageous in organic synthesis or drug design .
  • Halogenated substituents (e.g., 2-chlorophenyl in , 5-bromo in ) may enhance electrophilic reactivity or influence bioactivity.

Molecular Weight and Chain Length: The target compound has a moderate molecular weight (189.69 g/mol), making it smaller than the chlorophenyl isoxazole derivative (245.10 g/mol) but larger than the thiazole analog (192.70 g/mol).

Preparation Methods

Reductive Amination

One common method to introduce the amine group at the 3-position is reductive amination of the corresponding aldehyde or ketone intermediate. This involves reaction of the furfural derivative with ammonia or an amine source, followed by reduction with agents such as sodium cyanoborohydride or catalytic hydrogenation.

  • This method provides high selectivity and good yields of the primary amine.
  • The amine product can be converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

Nucleophilic Substitution on Halomethylfurfurals

Another approach involves preparing 5-tert-butyl-3-halogenomethylfurfural derivatives (e.g., 3-chloromethyl or 3-bromomethyl furfurals), which are highly reactive electrophiles. These can undergo nucleophilic substitution with ammonia or amine nucleophiles to yield the corresponding aminomethylfurans.

  • Lewkowski et al. reported that 5-halomethylfurfurals undergo nucleophilic substitution efficiently, and subsequent hydrolysis or salt formation yields the amine hydrochloride.
  • The halomethylfurfural intermediates are typically prepared by halogenation of hydroxymethylfurfural derivatives.
Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Halogenation NBS or NCS in presence of acid 70-85 Formation of 3-halogenomethyl derivative
2 Nucleophilic substitution NH3 or amine source, solvent (EtOH) 60-90 Substitution to aminomethylfurans
3 Salt formation HCl in ethanol or ether Quantitative Formation of hydrochloride salt

Use of Chiral Auxiliaries and Sulfinyl Compounds

Modern stereoselective synthesis methods employ chiral sulfinyl auxiliaries, such as tert-butanesulfinamide, to prepare enantiomerically enriched amines. These methods can be adapted to synthesize chiral analogues of this compound.

  • Ellman’s sulfinamide methodology allows the formation of N-sulfinyl imines from aldehydes, followed by stereoselective addition of nucleophiles to yield chiral amines after cleavage of the sulfinyl group.
  • The tert-butyl group on the sulfinamide serves both as a chiral auxiliary and a protecting group, facilitating purification and high enantiomeric excess.
  • After synthesis, the free amine is converted to the hydrochloride salt by acid treatment.

Representative Experimental Data Summary

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Friedel-Crafts alkylation + reductive amination tert-butyl chloride, AlCl3; NH3, NaBH3CN 60-80 Regioselective, scalable Requires handling Lewis acids
Halomethylfurfural substitution NBS/NCS; NH3; HCl 70-90 High reactivity, straightforward Sensitive intermediates
Chiral sulfinamide approach tert-butanesulfinamide, aldehyde, nucleophile 50-90 Enantioselective, high purity Multi-step, requires chiral auxiliaries

Notes on Purification and Characterization

  • The hydrochloride salt is typically isolated by precipitation from ethanol or ether.
  • Purification methods include recrystallization and preparative chromatography.
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Q & A

Q. What ethical and safety protocols are critical when handling this compound?

  • Methodological Answer :
  • In Vitro Compliance : Adhere to OECD Guidelines 423 for acute toxicity testing. Note: This compound is not FDA-approved for in vivo use .
  • Waste Disposal : Neutralize HCl with NaOH before incineration by certified waste handlers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride
Reactant of Route 2
[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.